(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Overview
Description
The enzyme indoleamine 2,3-dioxygenase (IDO) has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer. Several naphthoquinones inhibit IDO in vitro and in cells, but at low (μM) potency. Importantly, naphthoquinones reduce tumor growth in wild type mice but not in IDO-deficient mice. CAY10581 is a naphthoquinone derivative that potently inhibits IDO (IC50 = 55 nM). It is a more potent inhibitor of IDO than annulin B or 1-methyl-d-tryptophan (1MT). CAY10581 acts as a reversible uncompetitive inhibitor of IDO and demonstrates minimal impact on cell viability at 100 μM after 24 hours.
Mechanism of Action
Target of Action
The primary target of CAY-10581 is the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer .
Mode of Action
CAY-10581 acts as a reversible uncompetitive inhibitor of IDO . It binds to the enzyme and changes its shape, making it less able to bind to its substrate. This inhibits the function of IDO, reducing its ability to mediate immunosuppression .
Biochemical Pathways
By inhibiting IDO, CAY-10581 affects the tryptophan metabolism pathway . IDO is responsible for the initial step in the degradation of tryptophan. By inhibiting this enzyme, CAY-10581 can disrupt the normal metabolism of tryptophan, leading to changes in the levels of downstream metabolites .
Pharmacokinetics
The compound is known to be soluble in dmf and dmso , suggesting it could be well-absorbed and distributed in the body
Result of Action
The inhibition of IDO by CAY-10581 can lead to a reduction in pathological immunosuppression, which has implications for the treatment of diseases like cancer . By inhibiting IDO, CAY-10581 may enhance the immune system’s ability to recognize and destroy cancer cells .
Properties
IUPAC Name |
(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHJQIQDQXGUOD-UWJYYQICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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